molecular formula C17H22N6O2 B12479961 6-(azepan-1-yl)-N~2~-benzyl-5-nitropyrimidine-2,4-diamine

6-(azepan-1-yl)-N~2~-benzyl-5-nitropyrimidine-2,4-diamine

Cat. No.: B12479961
M. Wt: 342.4 g/mol
InChI Key: FUAOSIIIYCZDCS-UHFFFAOYSA-N
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Description

6-(AZEPAN-1-YL)-N2-BENZYL-5-NITROPYRIMIDINE-2,4-DIAMINE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an azepane ring, a benzyl group, and a nitropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(AZEPAN-1-YL)-N2-BENZYL-5-NITROPYRIMIDINE-2,4-DIAMINE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azepane ring, followed by the introduction of the benzyl group and the nitropyrimidine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production methods aim to optimize reaction conditions to achieve maximum yield while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

6-(AZEPAN-1-YL)-N2-BENZYL-5-NITROPYRIMIDINE-2,4-DIAMINE undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

6-(AZEPAN-1-YL)-N2-BENZYL-5-NITROPYRIMIDINE-2,4-DIAMINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(AZEPAN-1-YL)-N2-BENZYL-5-NITROPYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azepane derivatives and nitropyrimidine compounds, such as:

  • 6-(AZEPAN-1-YL)-N-CARBAMIMIDOYLNICOTINAMIDE
  • 6-(AZEPAN-1-YL)-N-BENZYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE

Uniqueness

What sets 6-(AZEPAN-1-YL)-N2-BENZYL-5-NITROPYRIMIDINE-2,4-DIAMINE apart is its unique combination of structural features, which confer distinct chemical reactivity and potential applications. Its azepane ring, benzyl group, and nitropyrimidine moiety make it a versatile compound for various scientific research and industrial applications.

Properties

Molecular Formula

C17H22N6O2

Molecular Weight

342.4 g/mol

IUPAC Name

6-(azepan-1-yl)-2-N-benzyl-5-nitropyrimidine-2,4-diamine

InChI

InChI=1S/C17H22N6O2/c18-15-14(23(24)25)16(22-10-6-1-2-7-11-22)21-17(20-15)19-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2,(H3,18,19,20,21)

InChI Key

FUAOSIIIYCZDCS-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCC3=CC=CC=C3

Origin of Product

United States

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